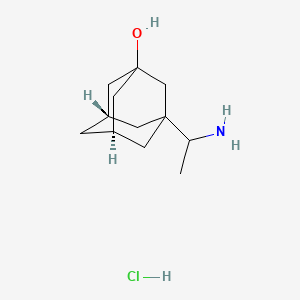
2-((Trifluoromethyl)thio)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethylthio)pyridin-3-amine is a heterocyclic organic compound with the molecular formula C₆H₅F₃N₂S. It is a derivative of pyridine, where the hydrogen atom at the 3-position is replaced by an amine group, and the hydrogen atom at the 2-position is replaced by a trifluoromethylthio group.
Vorbereitungsmethoden
The synthesis of 2-(Trifluoromethylthio)pyridin-3-amine typically involves the introduction of the trifluoromethylthio group into the pyridine ring. One common method is the reaction of 3-aminopyridine with trifluoromethylthiolating agents under controlled conditions. For example, the reaction can be carried out using trifluoromethylthiolating reagents such as trifluoromethanesulfenyl chloride (CF₃SCl) in the presence of a base like triethylamine .
Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
2-(Trifluoromethylthio)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common reagents and conditions used in these reactions include bases like sodium hydride (NaH) for deprotonation, solvents like dichloromethane (DCM) for dissolution, and catalysts like palladium for facilitating certain reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethylthio)pyridin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism by which 2-(Trifluoromethylthio)pyridin-3-amine exerts its effects is primarily related to its ability to interact with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
2-(Trifluoromethylthio)pyridin-3-amine can be compared with other similar compounds, such as:
3-(Trifluoromethylthio)pyridin-2-amine: This compound has the trifluoromethylthio group at the 3-position and the amine group at the 2-position, which can result in different chemical and biological properties.
2-(Trifluoromethyl)pyridin-3-amine: Here, the trifluoromethyl group replaces the trifluoromethylthio group, potentially altering the compound’s reactivity and applications.
Eigenschaften
Molekularformel |
C6H5F3N2S |
|---|---|
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
2-(trifluoromethylsulfanyl)pyridin-3-amine |
InChI |
InChI=1S/C6H5F3N2S/c7-6(8,9)12-5-4(10)2-1-3-11-5/h1-3H,10H2 |
InChI-Schlüssel |
ZYNDMPSJJWWIKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)SC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone](/img/structure/B11758008.png)

![[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11758021.png)

![[2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B11758028.png)


![tert-butyl N-[(1S,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate](/img/structure/B11758041.png)


![6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11758060.png)
